![molecular formula C21H16O6 B1252147 Pauciflorol F](/img/structure/B1252147.png)
Pauciflorol F
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Overview
Description
Pauciflorol F is a natural product found in Vatica pauciflora with data available.
Scientific Research Applications
Biological Activities
Pauciflorol F exhibits a range of biological activities that make it a subject of interest in pharmaceutical research:
- Anticancer Properties : this compound has been investigated for its anticancer effects. Studies indicate that it may possess higher potency compared to conventional chemotherapeutic agents like etoposide and 5-fluorouracil in certain cancer cell lines, such as kidney cancer cells (HEK 293) . The compound has shown potential in inducing apoptosis and blocking the cell cycle at the G2/M phase, which is crucial for cancer treatment .
- Antioxidant Activity : As a polyphenolic compound, this compound contributes to antioxidant defenses, which can help mitigate oxidative stress-related diseases. Its structure allows it to scavenge free radicals effectively .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it relevant in the treatment of chronic inflammatory conditions .
Synthetic Applications
The synthesis of this compound has been a focus of numerous studies due to its complex structure and significance in medicinal chemistry. Various synthetic routes have been developed to produce this compound efficiently:
- Pd-Catalyzed Reactions : Several synthetic strategies utilize palladium-catalyzed reactions, such as the Larock annulation and α-arylation reactions, which have been demonstrated to yield this compound with high efficiency . These methods emphasize atom economy and step economy, making them attractive for large-scale synthesis.
- Flow Microreactor Technology : Recent advancements include the use of flow microreactors that facilitate protecting-group-free synthesis. This method significantly reduces reaction times and improves yields, showcasing a modern approach to synthesizing this compound .
- Electrochemical Synthesis : Innovative electrochemical methods have been explored for synthesizing this compound and its derivatives. These techniques can overcome challenges associated with traditional synthesis by providing cleaner reaction pathways and higher selectivity .
Case Study 1: Anticancer Activity Assessment
In a study published in the Journal of Organic Chemistry, researchers synthesized this compound and evaluated its anticancer properties against various cell lines. The results indicated significant cytotoxicity against cancer cells with minimal toxicity to normal cells, supporting its potential as a therapeutic agent .
Case Study 2: Synthesis via Larock Annulation
A concise synthesis of this compound was achieved using a Pd-catalyzed Larock annulation strategy. This method demonstrated an efficient route with an overall yield of approximately 50% across five synthetic steps, highlighting its practicality for laboratory synthesis .
Summary Table of Applications
Properties
Molecular Formula |
C21H16O6 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
(2S,3S)-3-(3,5-dihydroxyphenyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H16O6/c22-12-3-1-10(2-4-12)19-18(11-5-13(23)7-14(24)6-11)20-16(21(19)27)8-15(25)9-17(20)26/h1-9,18-19,22-26H/t18-,19-/m1/s1 |
InChI Key |
BADTYSQKXNDGFG-RTBURBONSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C3=C(C2=O)C=C(C=C3O)O)C4=CC(=CC(=C4)O)O)O |
Synonyms |
pauciflorol F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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